molecular formula C5H3BrN4 B6616243 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1781635-60-6

7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B6616243
CAS RN: 1781635-60-6
M. Wt: 199.01 g/mol
InChI Key: OVQVIOPGKYJLFN-UHFFFAOYSA-N
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Description

7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (7-Br-3H-1,2,3-TP) is a heterocyclic compound that has recently been studied for its potential applications in the synthesis of various compounds, as well as its biochemical and physiological effects. This molecule has been used in a variety of scientific research applications, and its unique chemical structure has been found to have a wide range of effects on biological systems.

Scientific Research Applications

7-Br-3H-1,2,3-TP has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of the enzyme glycogen synthase kinase 3 (GSK3), which is involved in the regulation of a variety of cellular processes. In addition, 7-Br-3H-1,2,3-TP has been used in the synthesis of various compounds, such as 1,2,3-triazolo[4,5-b]pyridin-7-yl-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid and 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 7-Br-3H-1,2,3-TP is not fully understood, but it is thought to involve the inhibition of GSK3 activity. GSK3 is an enzyme involved in the regulation of a variety of cellular processes, such as cell growth and differentiation, and the inhibition of GSK3 has been found to have a variety of effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Br-3H-1,2,3-TP have been studied in a variety of organisms, including yeast, plants, and mammals. In yeast, 7-Br-3H-1,2,3-TP has been found to have an inhibitory effect on GSK3 activity, which has been associated with increased cell growth and differentiation. In plants, 7-Br-3H-1,2,3-TP has been found to have a variety of effects, including increased tolerance to abiotic stress, increased photosynthetic efficiency, and increased growth. In mammals, 7-Br-3H-1,2,3-TP has been found to have an inhibitory effect on GSK3 activity, which has been associated with increased neuronal differentiation and improved cognitive function.

Advantages and Limitations for Lab Experiments

7-Br-3H-1,2,3-TP has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of effects on biological systems. In addition, 7-Br-3H-1,2,3-TP is relatively non-toxic and is well-tolerated by a variety of organisms. However, there are some limitations to the use of 7-Br-3H-1,2,3-TP in lab experiments. For example, the effects of 7-Br-3H-1,2,3-TP on biological systems can vary depending on the organism and the conditions of the experiment. In addition, the long-term effects of 7-Br-3H-1,2,3-TP on biological systems have not been fully studied.

Future Directions

There are a variety of potential future directions for 7-Br-3H-1,2,3-TP research. For example, further research could be conducted to investigate the long-term effects of 7-Br-3H-1,2,3-TP on biological systems. In addition, further research could be conducted to investigate the potential therapeutic applications of 7-Br-3H-1,2,3-TP, such as its potential use as an anti-cancer agent. Finally, further research could be conducted to investigate the potential industrial applications of 7-Br-3H-1,2,3-TP, such as its potential use as a catalyst in chemical synthesis.

Synthesis Methods

7-Br-3H-1,2,3-TP can be synthesized from a variety of starting materials, including 3-bromo-1-chloro-2-propanol, 3-bromo-1-chloro-2-methylpropane, and 1-bromo-2-chloro-3-methylpropane. The synthesis of 7-Br-3H-1,2,3-TP involves a two-step reaction, beginning with the condensation of the starting material with sodium azide to form an intermediate compound. This intermediate compound is then reacted with sodium bromide and a base, such as sodium hydroxide, to form 7-Br-3H-1,2,3-TP.

properties

IUPAC Name

7-bromo-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQVIOPGKYJLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3H-1,2,3-triazolo[4,5-b]pyridine

CAS RN

1781635-60-6
Record name 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
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